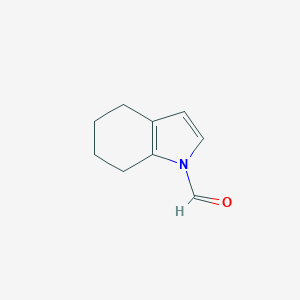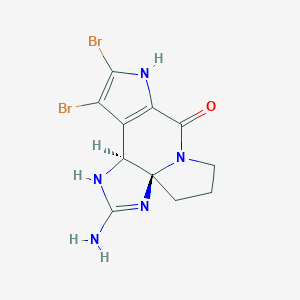
Dibromoisophakellin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromoisophakellin (DBI) is a natural product that is derived from the marine sponge, Phakellia fusca. DBI has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications. DBI has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Marine Sponge-Derived Metabolites
Dibromoisophakellin has been identified as a significant metabolite in marine sponges. For instance, a study on the marine sponge Axinella carteri led to the isolation of dibromoisophakellin, highlighting its natural occurrence in marine organisms (Goetz, Harrigan, & Likos, 2001).
Synthesis and Structural Studies
Researchers have focused on the synthesis of dibromoisophakellin, exploring its chemical structure and properties. A notable example is a study that describes a short synthesis of dibromoisophakellin, providing insights into its chemical composition and synthesis process (Wiese, Yakushijin, & Horne, 2002).
Antineoplastic Potential
Dibromoisophakellin has been studied for its potential antineoplastic properties. A study isolated dibromoisophakellin from the sponge Phakellia mauritiana and examined its antineoplastic activity, suggesting its potential in cancer research (Pettit et al., 1997).
Cytotoxicity Studies
Research on dibromoisophakellin also extends to its cytotoxic effects. A study on the South China Sea sponge Agelas nemoechinata identified N-methyldibromoisophakellin and investigated its cytotoxic activity, adding to the understanding of its biological effects (Li et al., 2019).
Proteasome Inhibition
Dibromoisophakellin has been reported to inhibit the proteolytic activity of the human 20S proteasome, which is significant in understanding its potential therapeutic applications. This was demonstrated in a study involving oroidin-derived alkaloids, including dibromoisophakellin (Lansdell et al., 2012).
Bioactive Properties
Dibromoisophakellin's bioactive properties have been a subject of interest, particularly its role as a feeding deterrent in marine ecosystems. For instance, a study on the sponge Stylissa caribica discovered N-methyldibromoisophakellin with significant antifeedant activity against reef fish (Assmann, Van Soest, & Köck, 2001).
Eigenschaften
CAS-Nummer |
104758-96-5 |
|---|---|
Produktname |
Dibromoisophakellin |
Molekularformel |
C11H11Br2N5O |
Molekulargewicht |
389.05 g/mol |
IUPAC-Name |
(1R,5S)-3-amino-7,8-dibromo-2,4,9,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-3,6(10),7-trien-11-one |
InChI |
InChI=1S/C11H11Br2N5O/c12-5-4-6(15-8(5)13)9(19)18-3-1-2-11(18)7(4)16-10(14)17-11/h7,15H,1-3H2,(H3,14,16,17)/t7-,11+/m0/s1 |
InChI-Schlüssel |
DDCWMFYLYYJVTF-WRWORJQWSA-N |
Isomerische SMILES |
C1C[C@]23[C@H](C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
SMILES |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)N=C(N3)N |
Kanonische SMILES |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



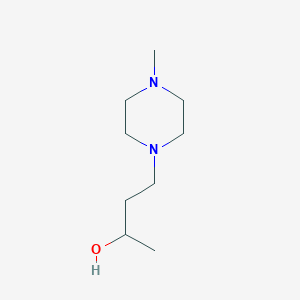

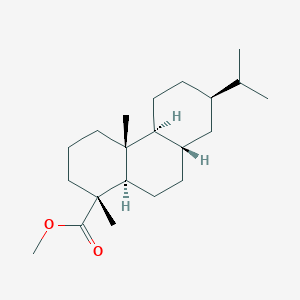
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
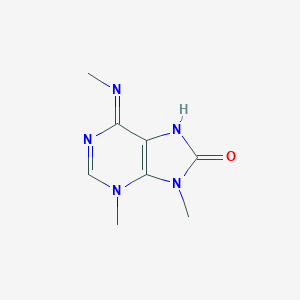

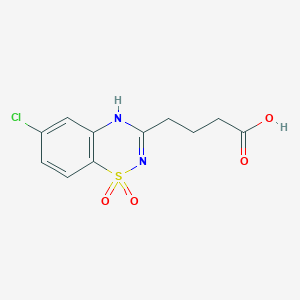

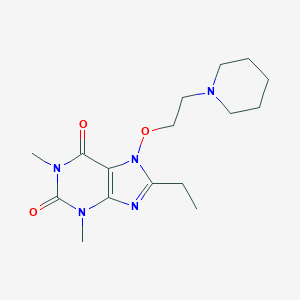
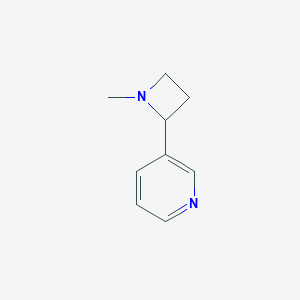
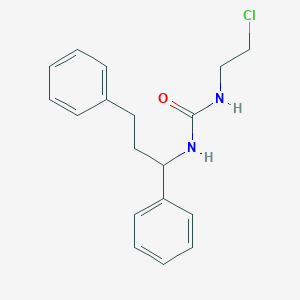

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
